C.I. Acid Red 138

Description

The exact mass of the compound this compound, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

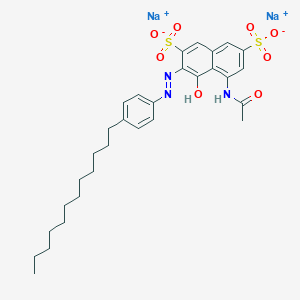

disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWHGIACASUWJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065944 | |

| Record name | C.I. Acid Red 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15792-43-5 | |

| Record name | Acid Red 138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Acid Red 138: An In-Depth Technical Guide to Solubility in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties of C.I. Acid Red 138

This compound is a monoazo dye characterized by the presence of two sulfonate groups, which contribute to its solubility in aqueous solutions. A summary of its key properties is presented in the table below.

| Property | Value |

| C.I. Name | Acid Red 138 |

| C.I. Number | 18073 |

| CAS Number | 15792-43-5[1] |

| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂[1] |

| Molecular Weight | 677.74 g/mol [1] |

| Appearance | Red Powder |

| Chemical Class | Monoazo[2] |

Aqueous Solubility of this compound

Published data on the quantitative solubility of this compound is limited. Technical data sheets describe its solubility in water qualitatively as "soluble" or "slightly soluble".[2] However, one study reports the preparation of an aqueous solution of this compound at a concentration of 10 g/L, indicating that its solubility in water is at least this high under the conditions used in that research.

It is important to note that the term "soluble" can be broad. For practical applications in research and drug development, a more precise understanding of the solubility limits in specific biological buffers is often necessary.

Factors Influencing Solubility in Biological Buffers

The solubility of this compound in a specific biological buffer can be influenced by several factors. Understanding these factors is crucial for preparing stable and accurate solutions.

-

pH: As an acid dye with two sulfonate groups, the pH of the buffer is a critical determinant of solubility. In more acidic solutions, the sulfonate groups are protonated, which can decrease the overall charge of the molecule and potentially reduce its solubility. Conversely, in neutral to alkaline solutions, the sulfonate groups will be deprotonated, enhancing the molecule's polarity and likely increasing its solubility in aqueous media.

-

Buffer Composition and Ionic Strength: The type and concentration of salts in a biological buffer can impact the solubility of this compound. High concentrations of salts can lead to a "salting-out" effect, where the solubility of the dye decreases due to competition for water molecules for hydration. Therefore, the solubility in a high ionic strength buffer like some formulations of PBS may differ from that in a lower ionic strength buffer like Tris-HCl.

-

Temperature: The solubility of many solids in liquids increases with temperature. While specific data for this compound is unavailable, it is a general principle that should be considered, especially when preparing concentrated stock solutions.

-

Presence of Co-solvents: For azo dyes with limited aqueous solubility, the addition of a small amount of an organic co-solvent can significantly enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. However, the final concentration of the co-solvent must be carefully controlled to avoid any adverse effects on downstream biological assays.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of this compound in a specific biological buffer, the following experimental protocol, based on the shake-flask method, is recommended. This method is considered the gold standard for solubility determination.

Materials

-

This compound powder

-

Biological buffer of interest (e.g., PBS, TBS, cell culture medium)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

UV-Vis spectrophotometer and cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the biological buffer in a sealed, transparent container (e.g., a glass vial or flask). The amount of excess powder should be sufficient to ensure that undissolved solid remains after equilibration.

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Visual inspection can help determine if equilibrium has been reached (i.e., the concentration of the dissolved dye in the supernatant no longer changes over time).

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the container from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution (supernatant) from the excess solid, centrifuge a portion of the mixture at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the supernatant can be passed through a syringe filter.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound of known concentrations in the same biological buffer.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The λmax for this compound is in the visible range.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Dilute the filtered saturated solution with the biological buffer to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific biological buffer under the tested conditions.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While detailed quantitative solubility data for this compound in a wide range of biological buffers is not extensively documented, its chemical structure suggests that its solubility is influenced by pH, ionic strength, and temperature. For researchers and professionals requiring precise solubility information for their specific applications, the provided experimental protocol offers a reliable method for its determination. Careful consideration of the factors outlined in this guide will aid in the preparation of accurate and stable solutions of this compound for use in various scientific and developmental endeavors.

References

Unlocking the Potential of C.I. Acid Red 138 for Fluorescence Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and processes with high specificity. The selection of appropriate fluorescent probes is critical for successful imaging. While a vast array of commercial fluorescent dyes exists, the exploration of non-conventional fluorophores, such as textile dyes, can offer cost-effective and novel staining characteristics.

C.I. Acid Red 138 (C.I. 18073; CAS 15792-43-5) is a water-soluble, red anionic dye.[1][2] Its chemical structure, a single azo class dye, suggests the potential for fluorescence.[2] This guide details the necessary steps to characterize the spectral properties of this compound and provides a foundational protocol for its use in cellular imaging.

Physicochemical and Spectral Properties (Hypothetical)

As the specific spectral properties of this compound for fluorescence microscopy are not well-documented, the following table presents a template for the data that needs to be experimentally determined.

| Property | Value (To Be Determined) | Description |

| Chemical Formula | C₃₀H₃₇N₃Na₂O₈S₂ | The molecular formula of the disodium salt.[2] |

| Molecular Weight | 677.74 g/mol | The molecular weight of the disodium salt.[2] |

| Absorbance Maximum (λₐ) | e.g., ~500-550 nm | The wavelength at which the dye shows maximum absorption of light. |

| Excitation Maximum (λₑₓ) | e.g., ~540-560 nm | The wavelength of light that most efficiently excites the dye to a higher energy state, leading to fluorescence. |

| Emission Maximum (λₑₘ) | e.g., ~580-620 nm | The wavelength of light emitted by the dye as it returns to its ground state. |

| Molar Absorptivity (ε) | e.g., >30,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. |

| Quantum Yield (Φ) | e.g., >0.1 | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |

| Stokes Shift | e.g., >30 nm | The difference in wavelength between the excitation maximum and the emission maximum. |

Experimental Protocols

Characterization of Spectral Properties

This section provides a detailed workflow for determining the key photophysical parameters of this compound.

Objective: To determine the absorption maximum, excitation maximum, emission maximum, molar absorptivity, and fluorescence quantum yield of this compound in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

A known fluorescence standard with similar excitation/emission ranges (e.g., Rhodamine B in ethanol)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve it in PBS to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

-

Determination of Absorbance Spectrum and Molar Absorptivity:

-

Prepare a series of dilutions of the stock solution in PBS (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

-

Using the spectrophotometer, measure the absorbance of each dilution across a relevant wavelength range (e.g., 300-700 nm) to identify the absorbance maximum (λₐ).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λₐ against the concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.

-

-

Determination of Excitation and Emission Spectra:

-

Using a dilute solution of this compound (e.g., 10 µM in PBS) in the spectrofluorometer:

-

To determine the emission spectrum, set the excitation wavelength to the determined λₐ and scan a range of emission wavelengths (e.g., λₐ + 20 nm to 800 nm). The peak of this spectrum is the emission maximum (λₑₘ).

-

To determine the excitation spectrum, set the emission wavelength to the determined λₑₘ and scan a range of excitation wavelengths (e.g., 300 nm to λₑₘ - 20 nm). The peak of this spectrum is the excitation maximum (λₑₓ).

-

-

-

Determination of Fluorescence Quantum Yield (Relative Method):

-

Prepare a solution of the reference standard (e.g., Rhodamine B in ethanol) with a known quantum yield (Φ_std) and an absorbance at the excitation wavelength similar to that of the this compound sample (ideally < 0.1 to avoid inner filter effects).

-

Measure the integrated fluorescence intensity (F) and absorbance (A) of both the this compound sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield (Φ_sample) of this compound using the following equation: Φ_sample = Φ_std * (F_sample / F_std) * (A_std / A_sample) * (η_sample² / η_std²) (where η is the refractive index of the solvent).

-

Workflow Diagram:

Caption: Workflow for the spectral characterization of a novel fluorophore.

Protocol for Staining of Cultured Cells

This section provides a general protocol for staining both live and fixed cells with this compound. Optimization of dye concentration, incubation time, and fixation method is crucial and should be performed for each cell type and experimental condition.

Materials:

-

Cultured cells on glass coverslips or in imaging-compatible plates

-

This compound stock solution (1 mM in PBS)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (based on the determined excitation and emission maxima)

Methodology for Live-Cell Staining:

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve a range of final concentrations for optimization (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the staining solution to the cells.

-

Incubate at 37°C for a range of times (e.g., 15 min, 30 min, 60 min).

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or complete medium.

-

-

Imaging:

-

Add fresh pre-warmed medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

Methodology for Fixed-Cell Staining:

-

Cell Fixation:

-

Wash cells with PBS.

-

Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.

-

Wash cells 3 times with PBS.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes.

-

Wash cells 3 times with PBS.

-

-

Staining:

-

Dilute the this compound stock solution in PBS to the optimized concentration.

-

Add the staining solution to the fixed cells and incubate for the optimized time at room temperature.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 3 times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells.

-

Workflow Diagram:

Caption: Parallel workflows for live and fixed cell staining.

Potential Applications and Considerations

As an acidic dye, this compound is anionic and, in a biological context, may preferentially bind to positively charged cellular components such as proteins in the cytoplasm or extracellular matrix. Its utility as a nuclear or organelle-specific stain would need to be empirically determined.

Key Considerations:

-

Photostability: The resistance of the dye to photobleaching upon repeated exposure to excitation light needs to be assessed.

-

Cytotoxicity: For live-cell imaging, it is crucial to determine the concentration range of this compound that does not adversely affect cell viability or function.

-

Specificity: Co-staining with well-characterized organelle-specific fluorescent probes will be necessary to determine the subcellular localization of this compound.

-

Filter Compatibility: Based on the determined excitation and emission spectra, appropriate filter sets for the fluorescence microscope must be selected to ensure optimal signal detection and minimize bleed-through.

Conclusion

While this compound is not a conventionally used fluorophore in biological research, its chemical properties suggest that it may hold potential as a fluorescent stain. This guide provides the necessary framework for a systematic evaluation of its photophysical characteristics and its applicability in fluorescence microscopy. Through the detailed experimental protocols outlined, researchers can undertake a thorough characterization and potentially add a novel and cost-effective tool to their imaging repertoire. Further investigation is required to validate its performance and define its specific applications in cell biology and drug development.

References

An In-depth Technical Guide on the Protein Binding Mechanism of C.I. Acid Red 138

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core principles, experimental methodologies, and data interpretation related to the interaction of C.I. Acid Red 138 with proteins.

Core Principles of Acid Azo Dye-Protein Interactions

The binding of acid azo dyes, a class to which this compound belongs, to proteins is a complex process governed by a variety of non-covalent interactions. These dyes typically form a stable complex with proteins, most notably with transport proteins like Human Serum Albumin (HSA). The formation of this complex can influence the dye's distribution, metabolism, and potential toxicity within a biological system.

The primary forces driving the formation of the dye-protein complex are:

-

Hydrophobic Interactions: The nonpolar regions of the dye molecule interact with hydrophobic pockets on the protein surface.

-

Hydrogen Bonding: Hydrogen bond donors and acceptors on both the dye and the protein form specific interactions.

-

Van der Waals Forces: These are weak, short-range interactions that contribute to the overall stability of the complex.

-

Electrostatic Interactions: The negatively charged sulfonate groups on the acid dye can interact with positively charged amino acid residues on the protein surface.

The binding process is often a spontaneous reaction, as indicated by a negative Gibbs free energy change (ΔG). The relative contributions of enthalpic (ΔH) and entropic (ΔS) changes determine the dominant binding forces.

Quantitative Analysis of Binding Affinity

The stability of the dye-protein complex is quantitatively described by the binding constant (K) and the number of binding sites (n). These parameters are typically determined through fluorescence quenching experiments. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is quenched upon the binding of a ligand like an acid dye.

Table 1: Binding Parameters for the Interaction of Analogous Acid Azo Dyes with Human Serum Albumin (HSA)

| Dye | Temperature (K) | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) | Reference |

| C.I. Acid Red 2 | 298 | 2.557 x 10⁵ | ~1 | [1] |

| 304 | 2.461 x 10⁵ | ~1 | [1] | |

| 310 | 2.383 x 10⁵ | ~1 | [1] | |

| C.I. Acid Red 73 | 298 | Not explicitly stated | 1.71 | [2] |

Thermodynamic Parameters and Nature of Binding Forces

The thermodynamic parameters, enthalpy change (ΔH) and entropy change (ΔS), provide insight into the nature of the binding forces. These are calculated from the temperature dependence of the binding constant using the van't Hoff equation.

Table 2: Thermodynamic Parameters for the Interaction of C.I. Acid Red 2 with HSA

| Parameter | Value | Interpretation | Reference |

| ΔH | -4.512 kJ mol⁻¹ | Indicates an exothermic reaction. | [1] |

| ΔS | 88.38 J mol⁻¹ K⁻¹ | A positive entropy change suggests that hydrophobic interactions are a major driving force. |

Based on these parameters, the binding of C.I. Acid Red 2 to HSA is a spontaneous process driven by both hydrogen bonding and hydrophobic interactions.

Experimental Protocols

A multi-spectroscopic approach is typically employed to elucidate the binding mechanism between acid dyes and proteins.

3.1. Fluorescence Quenching Spectroscopy

-

Objective: To determine the binding constant (K) and the number of binding sites (n).

-

Materials:

-

Human Serum Albumin (HSA) solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

C.I. Acid Red dye solution of known concentration.

-

-

Procedure:

-

A fixed concentration of HSA solution is placed in a quartz cuvette.

-

The fluorescence emission spectrum of HSA is recorded (typically with an excitation wavelength of 280 nm or 295 nm to selectively excite tryptophan).

-

Aliquots of the acid dye solution are incrementally added to the HSA solution.

-

After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded again.

-

The decrease in fluorescence intensity at the emission maximum is monitored as a function of the dye concentration.

-

The experiments are repeated at different temperatures (e.g., 298 K, 304 K, 310 K) to determine the thermodynamic parameters.

-

-

Data Analysis: The binding constant (K) and the number of binding sites (n) can be calculated using the Stern-Volmer equation and the double logarithm regression equation.

3.2. Circular Dichroism (CD) Spectroscopy

-

Objective: To investigate conformational changes in the secondary structure of the protein upon dye binding.

-

Procedure:

-

Far-UV CD spectra (200-250 nm) of HSA are recorded in the absence and presence of increasing concentrations of the acid dye.

-

The changes in the characteristic peaks for α-helices (negative bands at 208 and 222 nm) are monitored.

-

-

Interpretation: A change in the CD spectrum of HSA upon addition of the dye indicates alterations in the protein's secondary structure. For instance, studies on C.I. Acid Red 73 showed a slight change in the conformation of HSA upon binding.

3.3. Molecular Docking

-

Objective: To predict the preferred binding site of the dye on the protein and to identify the specific amino acid residues involved in the interaction.

-

Procedure:

-

The 3D structure of the protein (e.g., from the Protein Data Bank) and the dye are used as input for a molecular docking software (e.g., AutoDock).

-

The software predicts the most favorable binding poses of the dye in the protein's binding pockets based on scoring functions that estimate the binding energy.

-

-

Interpretation: The results provide a visual representation of the interaction at the molecular level, highlighting potential hydrogen bonds and hydrophobic interactions. For C.I. Acid Red 73, molecular docking studies indicated that the main active binding site was in subdomain IB of HSA.

Visualizations

Experimental Workflow for Fluorescence Quenching

References

An In-depth Technical Guide to C.I. Acid Red 138 and Its Position in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the properties of C.I. Acid Red 138 and its applicability as a biological stain. Extensive research reveals a primary application in the textile industry with a notable absence of established protocols in biological research. This document serves to characterize this compound and to provide a comparative analysis with standard biological staining reagents, offering researchers a practical guide to proven alternatives.

Characterization of this compound

This compound is a synthetic azo dye.[1] Its primary documented use is in the textile industry for dyeing materials such as wool, silk, and nylon, valued for its deep red color and good water solubility.[1][2] While some chemical suppliers classify it under "Fluorescent Dye" and "Chemical Stain Analysis," specific applications and protocols for its use in a biological context are not available in scientific literature or technical documentation.[3][4]

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| C.I. Name | Acid Red 138 | |

| C.I. Number | 18073 | |

| CAS Number | 15792-43-5 | |

| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂ | |

| Molecular Weight | 677.74 g/mol | |

| Synonyms | 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-2,7-Naphthalenedisulfonic acid disodium salt, Weak Acid Red B | |

| Appearance | Red to Dark Red Solid/Powder | |

| Solubility | Slightly soluble in water; Very slightly soluble in Methanol (heated, sonicated) |

This compound: Evidence as a Biological Stain

A comprehensive review of scientific literature and supplier databases did not yield any established protocols or applications for this compound as a biological stain for protein analysis or other biological applications. Its primary function remains within the textile and dye industry. For researchers requiring reliable and reproducible visualization of proteins, it is recommended to use well-established and validated staining methods.

Established Alternatives for Protein Staining in Biological Research

Several well-documented and highly effective protein stains are routinely used in research and drug development. The most common methods include Coomassie Brilliant Blue staining, Ponceau S staining, silver staining, and fluorescent staining.

Comparison of Common Protein Staining Methods:

| Feature | Coomassie Brilliant Blue (R-250/G-250) | Ponceau S | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |

| Limit of Detection | ~8-50 ng | ~100-200 ng | ~0.25-1 ng | ~0.25-1 ng |

| Dynamic Range | Moderate | Narrow | Narrow | Wide (>3 orders of magnitude) |

| Staining Time | Hours to overnight | < 15 minutes | Time-consuming and complex | 90 minutes to overnight |

| Reversibility | Generally irreversible | Reversible | Irreversible | Not applicable |

| Compatibility with Mass Spectrometry | Yes | Yes | Limited (protocol dependent) | Yes |

Experimental Workflows and Protocols

A general workflow for staining proteins in polyacrylamide gels involves three main stages: fixation, staining, and destaining.

Caption: General workflow for protein gel staining.

The following are condensed protocols for common protein staining techniques.

Ponceau S Staining Protocol (for Membranes):

-

Following protein transfer, wash the membrane in deionized water three times for 1 minute each to remove transfer buffer.

-

Immerse the membrane in Ponceau S staining solution and incubate with gentle agitation for 5-15 minutes at room temperature.

-

Wash the membrane with deionized water for 30-90 seconds until the desired band intensity is achieved.

-

For destaining, wash with 0.1N NaOH for 1-2 minutes, followed by a rinse in deionized water.

Coomassie Brilliant Blue Staining Protocol (R-250):

-

After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes.

-

Transfer the gel to the Coomassie R-250 staining solution (0.1% Coomassie R-250 in 40% methanol, 10% acetic acid) and incubate for 2 hours with gentle agitation.

-

Move the gel to a destaining solution (e.g., 30% methanol, 5% acetic acid) and shake until the background is clear and protein bands are distinct.

SYPRO Ruby Protein Gel Stain Protocol:

-

Fixation: Place the gel in a fixing solution (50% methanol, 7% acetic acid) and agitate for 30 minutes. Repeat with fresh fix solution.

-

Staining: Add SYPRO Ruby gel stain and agitate overnight, protected from light.

-

Washing: Transfer the gel to a wash solution (10% methanol, 7% acetic acid) and wash for 30 minutes.

-

Imaging: Rinse the gel with ultrapure water before imaging with a UV or blue-light transilluminator or a laser scanner.

Silver Staining Protocol (Modified from Morrissey, 1981):

-

Fix the gel in 50% methanol for 15 minutes, followed by 5% methanol for 15 minutes.

-

Sensitize the gel in 32 µM DTT for 15 minutes.

-

Briefly rinse with water, then incubate in 0.1% silver nitrate solution for 15 minutes.

-

Rinse briefly with water, then with a small amount of developing solution (3% sodium carbonate with 0.05% formaldehyde).

-

Add the remaining developing solution and incubate until bands reach the desired intensity.

-

Stop the reaction by adding solid citric acid.

Decision-Making for Protein Stain Selection

The choice of a protein stain is critical and depends on the experimental goals, such as required sensitivity and downstream applications.

Caption: Decision tree for selecting a protein stain.

Conclusion

References

C.I. Acid Red 138 for Protein Visualization in Polyacrylamide Gels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential application of C.I. Acid Red 138 for staining proteins in polyacrylamide gels. Due to a lack of established protocols for this specific dye in the scientific literature, this guide offers a comprehensive look at the underlying principles of acid dye staining, a comparison with standard methodologies, and a hypothetical protocol for the use of this compound. This information is intended to serve as a foundational resource for researchers interested in exploring alternative protein visualization reagents.

Introduction to Protein Staining in Polyacrylamide Gels

Following polyacrylamide gel electrophoresis (PAGE), protein staining is a critical step for the visualization and subsequent analysis of separated proteins. The choice of staining method depends on factors such as the required sensitivity, compatibility with downstream applications (e.g., mass spectrometry), cost, and laboratory safety considerations. While Coomassie Brilliant Blue and silver staining are the most prevalent methods, the exploration of other dyes, such as the azo dye this compound, could offer new possibilities in protein analysis.

The Mechanism of Acid Dye Staining

Acid dyes, including this compound, are anionic compounds that primarily interact with proteins through electrostatic interactions. In an acidic environment, the amino groups of amino acid residues (primarily lysine, arginine, and histidine) become protonated, conferring a net positive charge to the protein. The negatively charged sulfonic acid groups on the acid dye molecule then bind to these positively charged sites on the protein. This interaction is further stabilized by non-covalent Van der Waals forces and hydrophobic interactions.[1]

The staining process typically involves three key steps:

-

Fixation: The gel is immersed in a solution (commonly containing methanol and acetic acid) to precipitate the proteins within the gel matrix. This prevents the diffusion of the separated proteins and removes interfering substances like sodium dodecyl sulfate (SDS).[1]

-

Staining: The fixed gel is incubated with the dye solution, allowing the dye molecules to bind to the proteins.

-

Destaining: The gel is washed with a solution (often similar in composition to the fixation solution but with a lower concentration of the dye solvent) to remove unbound dye from the gel background, thereby increasing the contrast of the stained protein bands.[1]

Comparative Analysis of Common Protein Staining Methods

While specific quantitative data for this compound is not available, the following table summarizes the performance of commonly used protein staining methods to provide a benchmark for evaluation.

| Staining Method | Detection Limit (per band) | Linear Dynamic Range | Compatibility with Mass Spectrometry | Advantages | Disadvantages |

| Coomassie Brilliant Blue R-250 | ~50 ng[2] | Moderate | Yes | Simple, inexpensive, quantitative.[2] | Moderate sensitivity, requires destaining. |

| Colloidal Coomassie G-250 | ~8-10 ng | Wide | Yes | Higher sensitivity than R-250, lower background. | Longer staining time. |

| Silver Staining | ~2-5 ng | Narrow | Limited (protocol dependent) | Very high sensitivity. | Complex protocol, can have high background, not always quantitative. |

| Fluorescent Dyes (e.g., SYPRO Ruby) | ~1-10 ng | Very Wide | Yes | High sensitivity, broad linear range, good for quantification. | Requires a fluorescence imager, more expensive. |

| Zinc Staining | Not specified | Not specified | Yes (reversible) | Fast, reversible. | Lower sensitivity. |

Experimental Protocols

As no established protocol for this compound exists for this application, a hypothetical protocol is provided below based on the general principles of acid dye staining. Researchers should consider this a starting point for optimization.

Hypothetical Protocol for this compound Staining

Materials:

-

Fixation Solution: 50% methanol, 10% acetic acid in deionized water.

-

Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid. Note: The optimal concentration of this compound may require empirical determination.

-

Destaining Solution: 40% methanol, 10% acetic acid in deionized water.

-

Polyacrylamide gel with separated proteins.

-

Staining trays.

-

Orbital shaker.

Procedure:

-

Fixation:

-

Following electrophoresis, carefully place the polyacrylamide gel in a clean staining tray.

-

Add a sufficient volume of Fixation Solution to completely immerse the gel.

-

Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker.

-

-

Staining:

-

Discard the Fixation Solution.

-

Add the this compound Staining Solution to the tray, ensuring the gel is fully submerged.

-

Incubate for 1-2 hours at room temperature with gentle agitation. The optimal staining time will need to be determined experimentally.

-

-

Destaining:

-

Pour off the staining solution. The solution can potentially be reused.

-

Add the Destaining Solution and agitate the gel.

-

Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a low-background.

-

-

Gel Imaging and Storage:

-

Once sufficiently destained, the gel can be imaged using a standard white light transilluminator or gel documentation system.

-

For long-term storage, the gel can be kept in deionized water at 4°C.

-

Visualizations

The following diagrams illustrate the general workflow for protein staining and the theoretical mechanism of interaction for an acid dye like this compound.

Caption: A general experimental workflow for staining proteins in polyacrylamide gels.

Caption: Theoretical mechanism of this compound interaction with proteins.

Conclusion

This compound, as a typical acid dye, holds theoretical potential for use as a protein stain in polyacrylamide gels. While specific protocols and performance data are not yet established, the principles of acid dye staining provide a solid foundation for its application. The hypothetical protocol and comparative data presented in this guide are intended to facilitate further research and optimization by scientists and professionals in the field. Empirical validation is necessary to determine the sensitivity, specificity, and compatibility of this compound with downstream analytical techniques.

References

Investigating C.I. Acid Red 138 for Histological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 138, a sulfonated monoazo dye, is a synthetic colorant with established applications in the textile and leather industries. Its chemical properties as an anionic dye suggest a potential for use in histological staining, particularly as a cytoplasmic counterstain, by binding to cationic proteins within tissue samples. This technical guide explores the theoretical basis for the application of this compound in histology, outlines a framework for its validation, and provides hypothetical protocols based on the principles of acid dye staining. Due to a lack of established and validated histological protocols for this specific dye, this document serves as a foundational resource for researchers interested in investigating its efficacy and potential benefits in tissue-based studies.

Introduction to this compound

This compound, also known by its Colour Index number 18073 and CAS number 15792-43-5, is an acid dye characterized by its red hue.[1] Its molecular formula is C₃₀H₃₇N₃Na₂O₈S₂.[1] As a sulfonated azo dye, it is readily soluble in water.[2] The primary industrial applications of this compound are in the dyeing of protein-based materials such as wool, silk, and nylon.[1][2]

In the context of histology, the term "acid dye" refers to an anionic dye that carries a net negative charge. These dyes are attracted to and form ionic bonds with cationic (positively charged) tissue components. The most abundant cationic molecules in most cells are proteins, which are prevalent in the cytoplasm, muscle fibers, collagen, and red blood cells. This principle forms the basis for the use of common acid dyes like Eosin in the hematoxylin and eosin (H&E) staining method, where it provides a pink to red counterstain to the blue-purple hematoxylin-stained nuclei.

Mechanism of Staining

The staining mechanism of an acid dye like this compound in biological tissues is primarily based on electrostatic interactions. The negatively charged sulfonate groups (-SO₃⁻) on the dye molecule are attracted to positively charged amino groups (-NH₃⁺) present on amino acid residues (such as lysine and arginine) of cellular proteins.

The proposed mechanism for this compound staining can be visualized as follows:

References

Unveiling the Potential of C.I. Acid Red 138 as a Novel Fluorescent Probe in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. While a vast arsenal of such probes exists, the exploration of novel fluorophores with unique photophysical properties remains a critical endeavor. This technical guide investigates the potential of C.I. Acid Red 138, a commercially available monoazo dye, as a candidate fluorescent probe for cellular imaging. Currently utilized primarily in the textile industry, the inherent chromophoric and potential fluorophoric properties of its chemical structure warrant a systematic evaluation for applications in cell biology. This document provides a comprehensive overview of the known characteristics of this compound, alongside a proposed experimental framework to rigorously assess its suitability as a fluorescent probe. Detailed hypothetical protocols for photophysical characterization, cytotoxicity assessment, and cellular imaging are presented to guide researchers in this exploratory endeavor.

Introduction to Fluorescent Probes in Cell Biology

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the highly sensitive detection of these probes. In cell biology, fluorescent probes are designed to selectively target specific organelles, macromolecules, or ions, thereby enabling their visualization and the study of their dynamics in living or fixed cells. An ideal fluorescent probe should possess several key characteristics:

-

High Photostability: Resistance to photobleaching, allowing for prolonged imaging without significant signal loss.

-

High Quantum Yield: Efficient conversion of absorbed photons into emitted fluorescent photons, resulting in a bright signal.

-

Large Stokes Shift: A significant difference between the maximum absorption and emission wavelengths to minimize self-absorption and improve signal-to-noise ratio.

-

Low Cytotoxicity: Minimal impact on cell viability and normal cellular functions.

-

High Specificity: Selective accumulation in the target organelle or binding to the target molecule.

-

Cell Permeability: The ability to cross the cell membrane to reach intracellular targets in live-cell imaging.

This compound: Known Properties and Potential

This compound is a synthetic dye belonging to the monoazo class of compounds.[1] Its primary application is in the dyeing of textiles, leather, and paper.[2] While its use as a fluorescent probe in cell biology has not been documented in scientific literature, its chemical structure suggests potential for fluorescence.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1.[1][3][4]

| Property | Value |

| C.I. Name | Acid Red 138 |

| CAS Number | 15792-43-5 |

| Chemical Class | Monoazo |

| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂ |

| Molecular Weight | 677.74 g/mol |

| Appearance | Red Powder |

| Solubility | Soluble in water, slightly soluble in methanol |

Comparative Analysis with an Established Red Fluorescent Probe

To contextualize the potential of this compound, its known properties are compared with those of a well-established red fluorescent probe, MitoTracker™ Red CMXRos, in Table 2. It is important to note that the photophysical and biological properties of this compound are currently unknown and require experimental determination.

| Property | This compound | MitoTracker™ Red CMXRos (Typical Values) |

| Excitation Max (nm) | To be determined | ~579 |

| Emission Max (nm) | To be determined | ~599 |

| Quantum Yield | To be determined | ~0.3-0.4 |

| Photostability | To be determined | Moderate to High |

| Cytotoxicity (IC₅₀) | To be determined | Low micromolar range |

| Cell Permeability | To be determined | Yes |

| Subcellular Localization | To be determined | Mitochondria |

Proposed Experimental Workflow for Evaluation

A systematic, phased approach is proposed to evaluate the potential of this compound as a fluorescent probe. This workflow is designed to first characterize its fundamental photophysical properties, then assess its impact on cell viability, and finally, investigate its utility in cellular imaging.

Phase 1: Photophysical Characterization

Objective: To determine the fundamental photophysical properties of this compound.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Working Solutions: Prepare a series of dilutions in relevant buffers (e.g., phosphate-buffered saline (PBS), pH 7.4) to determine concentration-dependent effects.

-

Absorption Spectroscopy:

-

Using a UV-Vis spectrophotometer, scan the absorbance of a dilute solution (e.g., 10 µM) of this compound from 300 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λ_max_abs).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at its λ_max_abs.

-

Scan the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., λ_max_abs + 20 nm to 800 nm).

-

Identify the wavelength of maximum emission (λ_max_em).

-

-

Quantum Yield Determination:

-

Measure the fluorescence intensity of the this compound solution and a reference standard with a known quantum yield (e.g., Rhodamine 101 in ethanol) at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X / n_ST)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts X and ST denote the sample and the standard, respectively.

-

-

Photostability Assessment:

-

Continuously expose a solution of this compound to the excitation light in a spectrofluorometer or on a microscope.

-

Monitor the decrease in fluorescence intensity over time.

-

Compare the photobleaching rate to that of a known photostable dye.

-

Phase 2: Cytotoxicity Assessment

Objective: To determine the effect of this compound on the viability of cultured mammalian cells.

Experimental Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate until they reach approximately 70-80% confluency.

-

Treatment:

-

Prepare a series of dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the dye (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the cells for a relevant period (e.g., 24 or 48 hours).

-

-

Resazurin-based Viability Assay:

-

Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).

-

Add the resazurin solution to each well to a final concentration of 0.015 mg/mL.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence of the resorufin product using a plate reader (excitation ~560 nm, emission ~590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the dye concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

-

Phase 3: Cellular Imaging and Localization

Objective: To assess the ability of this compound to stain live cells and to determine its subcellular localization.

Experimental Protocol:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.

-

Live Cell Staining:

-

Prepare a working solution of this compound in pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). A starting concentration of 1-10 µM is recommended.

-

Wash the cells with imaging buffer and then incubate with the staining solution for 15-30 minutes at 37°C.

-

Wash the cells twice with fresh imaging buffer to remove excess dye.

-

-

Fluorescence Microscopy:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescence.

-

Acquire images to assess the staining pattern and signal intensity.

-

-

Co-localization Study:

-

To determine the subcellular localization, co-stain the cells with this compound and commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes, ER-Tracker™ Green for the endoplasmic reticulum, or Hoechst 33342 for the nucleus).

-

Acquire images in the respective fluorescence channels.

-

Merge the images and analyze the degree of overlap between the signal from this compound and the organelle-specific probes using image analysis software to calculate a colocalization coefficient (e.g., Pearson's coefficient).

-

Conclusion and Future Directions

This compound presents an intriguing, yet unexplored, candidate for a novel fluorescent probe in cell biology. Its widespread availability and the presence of a chromophoric azo-based structure provide a compelling rationale for its investigation. The experimental workflow detailed in this guide offers a systematic and rigorous approach to characterizing its photophysical properties, assessing its cytotoxicity, and evaluating its potential for cellular imaging. Should this compound exhibit favorable characteristics, such as low cytotoxicity, high photostability, and specific subcellular localization, it could represent a cost-effective and valuable addition to the molecular toolkit for cell biologists. Further studies could involve chemical modification of its structure to enhance its fluorescent properties and target it to specific cellular compartments. The exploration of such readily available commercial dyes could pave the way for the discovery of new and powerful tools for biological research.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Red 138 Staining of PVDF Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 138 is a red anionic azo dye traditionally used in the textile industry for dyeing protein fibers.[1][2] Its chemical properties suggest its utility as a reversible protein stain for polyvinylidene difluoride (PVDF) membranes in Western blotting workflows. This application is analogous to the widely used Ponceau S stain, which also functions as a negatively charged red dye that binds to positively charged amino groups and non-polar regions of proteins.[3] Staining the membrane post-transfer allows for a critical quality control step to verify protein transfer efficiency before proceeding with immunodetection. This document provides a detailed, step-by-step guide for the presumed use of this compound for staining proteins on PVDF membranes, based on established protocols for similar dyes.

The staining mechanism is based on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of the proteins on the membrane. This non-covalent binding is reversible, allowing for subsequent immunodetection of the target protein.

Data Presentation

| Parameter | Typical Value (for Ponceau S) | Notes |

| Detection Limit | ~250 ng per protein band | The sensitivity can be influenced by the protein's amino acid composition and the staining protocol. Some commercial reversible stains claim detection limits as low as <10 ng. |

| Staining Time | 5 - 15 minutes | Incubation time can be optimized based on protein abundance and desired staining intensity. |

| Destaining Time | 1 - 5 minutes per wash | Complete removal of the stain is crucial for subsequent immunodetection and is typically achieved with several washes in deionized water or buffer solutions like TBST. |

| Optimal Concentration | 0.1% (w/v) in 5% (v/v) acetic acid | Studies have shown that concentrations as low as 0.01% in 1% acetic acid can provide comparable sensitivity for Ponceau S. The optimal concentration for this compound should be determined empirically. |

| Compatibility | PVDF and Nitrocellulose membranes | Anionic dyes like Ponceau S are not recommended for use with positively charged nylon membranes. |

Experimental Protocols

This protocol is a recommended starting point for using this compound to stain proteins on PVDF membranes. Optimization of incubation times and solution concentrations may be necessary for specific applications.

Materials

-

PVDF membrane with transferred proteins

-

This compound powder

-

Glacial acetic acid

-

Deionized water

-

Tris-buffered saline with Tween 20 (TBST) (optional, for destaining)

-

Shallow, clean trays for staining and washing

-

Orbital shaker (optional, but recommended for consistent washing)

Reagent Preparation

Staining Solution (0.1% this compound in 5% Acetic Acid):

-

To prepare 100 mL of staining solution, dissolve 100 mg of this compound powder in 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the dye is completely dissolved.

-

Store the solution at room temperature, protected from light.

Destaining Solution:

-

Deionized water

-

Alternatively, 1X TBST can be used for more efficient destaining.

Staining Procedure

-

Post-Transfer Rinse: After transferring proteins from the gel to the PVDF membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components that might interfere with staining.

-

Staining: Place the PVDF membrane in a clean tray and add a sufficient volume of the this compound Staining Solution to completely submerge it. Incubate for 5-15 minutes at room temperature with gentle agitation.

-

Washing: Pour off the staining solution (which can be reused). Wash the membrane with deionized water for 1-5 minutes with gentle agitation until the protein bands are clearly visible against a faint background. Repeat with fresh water if the background is too high.

-

Documentation: The stained membrane can be photographed or scanned to document the protein transfer efficiency.

-

Destaining: To proceed with immunodetection, the stain must be completely removed. Wash the membrane with several changes of deionized water or 1X TBST for 5-10 minutes each, until the red color is no longer visible. The blocking step in the Western blotting procedure will also help to remove any residual stain.

Mandatory Visualization

Caption: Experimental workflow for this compound staining of PVDF membranes.

Caption: Decision workflow following this compound staining of a PVDF membrane.

References

Application Notes and Protocols: The Use of Acid Dyes as Counterstains in Histological Techniques with a Focus on Eosin Y

A Note on C.I. Acid Red 138: Extensive literature review did not yield established protocols or significant data supporting the use of this compound as a counterstain in routine or specialized histological techniques. Its primary documented applications are within the textile, leather, and paper industries.[1][2] Therefore, these application notes will focus on a widely utilized and well-documented acid dye, Eosin Y, as a representative red counterstain in histology. The principles and protocols detailed below are foundational and can be adapted for the investigation of other acid dyes in a research setting.

Introduction to Acid Dyes in Histological Staining

Acid dyes, characterized by their anionic nature, are fundamental tools in histology for staining basic cellular components. These dyes carry a net negative charge and bind to components with a net positive charge, such as the cytoplasm, muscle, and connective tissue. In the widely used Hematoxylin and Eosin (H&E) staining protocol, the acid dye Eosin Y serves as the counterstain to the nuclear stain Hematoxylin. This combination provides a clear differentiation of the nucleus and cytoplasm, which is crucial for pathological diagnosis and tissue morphology studies.

Eosin Y: A Standard Acidic Counterstain

Eosin Y (C.I. 45380) is a xanthene dye that imparts various shades of red and pink to acidophilic structures. It is a versatile counterstain used in numerous histological and cytological applications.

Physicochemical Properties of Eosin Y

| Property | Value |

| C.I. Name | Acid Red 87 |

| C.I. Number | 45380 |

| Molecular Formula | C₂₀H₆Br₄Na₂O₅ |

| Molecular Weight | 691.85 g/mol |

| Appearance | Red to brownish-red powder |

| Solubility | Soluble in water and ethanol |

| Peak Absorption (in water) | ~515-518 nm |

Application: Eosin Y as a Counterstain in Immunohistochemistry (IHC)

In immunohistochemistry, after the specific antigen has been visualized (often with a brown or blue chromogen), a counterstain is applied to provide contrast and anatomical context to the tissue. Eosin Y is a suitable counterstain in many IHC protocols, particularly when a blue chromogen (like those produced by alkaline phosphatase substrates) is used for antigen detection.

Experimental Workflow for IHC with Eosin Y Counterstaining

Caption: Workflow for Immunohistochemistry with Eosin Y Counterstaining.

Detailed Protocols

Protocol 1: Preparation of 1% Eosin Y Stock Solution

Materials:

-

Eosin Y powder (C.I. 45380)

-

Distilled water

-

95% Ethanol

-

Glacial acetic acid

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Storage bottle

Procedure:

-

Weigh 1.0 g of Eosin Y powder and dissolve it in 20 mL of distilled water.

-

Add 80 mL of 95% ethanol to the solution and mix thoroughly.

-

To enhance staining, add 0.5 mL of glacial acetic acid to the solution.

-

Stir the solution for 10-15 minutes until the Eosin Y is completely dissolved.

-

Store the solution in a tightly capped bottle at room temperature, protected from light.

Protocol 2: Hematoxylin and Eosin (H&E) Staining for Paraffin-Embedded Sections

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Mayer's Hematoxylin solution

-

1% Eosin Y solution

-

Scott's tap water substitute (bluing agent) or 0.2% ammonia water

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% ethanol: 3 minutes.

-

Rinse in running tap water: 5 minutes.

-

-

Nuclear Staining:

-

Immerse in Mayer's Hematoxylin: 5-15 minutes (time may vary depending on tissue type and hematoxylin formulation).

-

Wash in running tap water: 5 minutes.

-

-

Differentiation and Bluing:

-

Quickly dip slides in 0.5% acid alcohol (0.5% HCl in 70% ethanol) to remove excess hematoxylin (1-5 seconds).

-

Wash in running tap water: 1-5 minutes.

-

Immerse in a bluing agent (e.g., Scott's tap water substitute): 1-2 minutes.

-

Wash in running tap water: 5 minutes.

-

-

Counterstaining:

-

Immerse in 1% Eosin Y solution: 30 seconds to 2 minutes. The optimal time should be determined for each tissue type.

-

-

Dehydration, Clearing, and Mounting:

-

Immerse in 95% ethanol: 2 changes, 2 minutes each.

-

Immerse in 100% ethanol: 2 changes, 2 minutes each.

-

Immerse in xylene or xylene substitute: 2 changes, 5 minutes each.

-

Apply a drop of mounting medium to the tissue section and coverslip.

-

Quantitative Staining Parameters for H&E

| Step | Reagent | Time | Purpose |

| Nuclear Staining | Mayer's Hematoxylin | 5-15 min | Stains cell nuclei blue/purple |

| Differentiation | 0.5% Acid Alcohol | 1-5 sec | Removes non-specific hematoxylin staining |

| Bluing | Scott's Tap Water Substitute | 1-2 min | Turns the hematoxylin from red to blue |

| Counterstaining | 1% Eosin Y | 0.5-2 min | Stains cytoplasm and connective tissue pink/red |

Logical Relationships in Staining Selectivity

The selectivity of acid and basic dyes is governed by the pH of the staining solution and the isoelectric point (IEP) of the tissue proteins.

Caption: Relationship between pH, protein charge, and dye selectivity.

Conclusion

While this compound does not have a documented role as a histological counterstain, the principles of acid dye staining are well-established. Eosin Y remains the gold standard for providing cytoplasmic and extracellular matrix contrast in a vast array of histological and pathological applications. The protocols and principles outlined here provide a comprehensive guide for researchers and professionals in drug development and life sciences to achieve high-quality, reproducible histological staining.

References

Application of Picro-Sirius Red for the Staining and Quantification of Collagen Fibers

A Note on Dye Nomenclature: For researchers in histology and drug development, precise terminology is crucial. The query specified C.I. Acid Red 138. However, the scientific literature overwhelmingly documents the use of Sirius Red F3B (C.I. 35780; also known as Direct Red 80) for the specific and quantitative staining of collagen fibers.[1] this compound is primarily an acid dye used in other industrial applications. Given the technical requirements of this request for detailed protocols in a research setting, this document will focus on the well-established and validated methods using Sirius Red, most commonly in the form of a Picro-Sirius Red (PSR) solution. This approach ensures the provided protocols are robust, reproducible, and aligned with standard practices in fibrosis research and drug development.

Application Notes

Picro-Sirius Red (PSR) staining is a cornerstone technique in histology for the visualization and quantification of collagen, the most abundant protein in mammals and a key component of the extracellular matrix (ECM).[2] Its application is particularly vital in the study of fibrosis, a pathological condition characterized by the excessive deposition of collagen, which can lead to organ dysfunction and failure.[3] The method's specificity and sensitivity make it superior to other connective tissue stains like van Gieson for evaluating collagen deposition.[4]

The principle of the PSR method lies in the interaction between the elongated, anionic sulfonated azo dye, Sirius Red, and the basic amino acid residues of collagen molecules. The dye molecules align in parallel with the long axis of the collagen triple helix, a [Gly-X-Y]n helical structure, which significantly enhances collagen's natural birefringence when viewed under polarized light. This enhanced birefringence is highly specific for collagen and allows for the differentiation of collagen fiber thickness and maturity. Thicker, more mature Type I collagen fibers typically appear yellow to orange-red, while thinner Type III collagen fibers (reticular fibers) appear green.

For quantitative analysis, two primary approaches are employed:

-

Image Analysis: Stained tissue sections are imaged under a polarized or bright-field microscope. Digital image analysis software can then be used to quantify the area and intensity of the red-stained collagen fibers, providing a measure of collagen content and distribution within the tissue.

-

Spectrophotometry: Following staining, the bound dye can be eluted from the tissue or cell culture sample using a specific extraction buffer. The absorbance of the eluate is then measured with a spectrophotometer to determine the total amount of collagen.

A common variation of this technique is the Sirius Red/Fast Green staining method , which allows for the simultaneous quantification of both collagenous and non-collagenous proteins. In this method, Sirius Red stains the collagen, and Fast Green counterstains the non-collagenous proteins. By eluting both dyes and measuring their respective absorbances at different wavelengths, researchers can normalize the collagen content to the total protein content, providing a more accurate assessment of collagen deposition, especially in cell culture models.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric analysis of collagen using Sirius Red-based methods.

Table 1: Spectrophotometric Parameters for Collagen Quantification

| Parameter | Sirius Red (Collagen) | Fast Green (Non-Collagenous Protein) |

| Absorbance Maximum (λmax) | 540 nm | 605 nm |

| Assay Sensitivity (in tissue sections) | >3 µ g/section | >50 µ g/section |

Data sourced from Chondrex, Inc. and BenchChem application notes.

Table 2: Calculation of Protein Amounts from Absorbance Readings

| Step | Formula / Value | Reference |

| 1. Correct for Fast Green Overlap | Corrected OD 540 nm = OD 540 nm - (0.291 * OD 605 nm) | |

| 2. Calculate Collagen Amount | Collagen (µ g/sample ) = Corrected OD 540 nm / 0.0378 | |

| 3. Calculate Non-Collagenous Protein | Non-Collagenous Protein (µ g/sample ) = OD 605 nm / 0.00204 |

Note: The color equivalence values (e.g., 0.0378 for collagen) can vary slightly between reagent lots and should be validated with a standard curve if absolute quantification is required.

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is designed for the qualitative and quantitative analysis of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in saturated aqueous Picric Acid.

-

Acidified Water: 0.5% Glacial Acetic Acid in distilled water.

-

Weigert's Hematoxylin (optional, for nuclear counterstaining).

-

Xylene.

-

Ethanol (100%, 95%, 70%, 50%).

-

Distilled water.

-

Resinous mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10 minutes each.

-

Immerse slides in two changes of 100% ethanol for 5 minutes each.

-

Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.

-

Rinse with distilled water for 5 minutes.

-

-

(Optional) Nuclear Staining:

-

Stain nuclei with Weigert's hematoxylin for 5-10 minutes.

-

Wash slides in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Completely cover the tissue sections with Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This near-equilibrium staining ensures reproducible results.

-

-

Washing:

-

Rinse the slides in two changes of acidified water (0.5% acetic acid solution). This step is critical to prevent the loss of dye that occurs when washing with water alone.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through three changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous medium.

-

Expected Results:

-

Bright-field Microscopy: Collagen fibers will be stained red, with muscle and cytoplasm appearing yellow.

-

Polarized Light Microscopy: Thick (Type I) collagen fibers will show a bright yellow or orange birefringence, while thin (Type III) fibers will exhibit a green birefringence.

Protocol 2: Sirius Red/Fast Green Staining for Collagen Quantification in Cell Culture

This protocol is adapted for adherent cell cultures in multi-well plates to quantify collagen and non-collagenous protein content.

Materials:

-

Sirius Red/Fast Green Staining Solution.

-

Phosphate-Buffered Saline (PBS).

-

Fixative: Cooled 95% Ethanol / 5% Glacial Acetic Acid.

-

Dye Extraction Buffer: 0.1 M NaOH or a commercial buffer.

-

Microplate reader.

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency and apply experimental treatments.

-

Remove the culture medium and wash wells twice with PBS.

-

Add the cooled fixative solution to each well and incubate for 10 minutes at room temperature.

-

-

Staining:

-

Remove the fixative and wash the wells twice with PBS.

-

Add Sirius Red/Fast Green Staining Solution to each well, ensuring the cell layer is completely covered. Incubate for 30-60 minutes at room temperature.

-

-

Washing:

-

Aspirate the staining solution and wash the stained cell layer repeatedly with distilled water until the water runs clear.

-

-

Dye Elution:

-

Add Dye Extraction Buffer to each well.

-

Gently mix by pipetting or placing on a shaker until the color is completely eluted from the cell layer.

-

-

Quantification:

-

Transfer the eluted dye solution to a new 96-well plate.

-

Read the optical density (OD) at 540 nm and 605 nm using a microplate reader.

-

Calculate the amounts of collagen and non-collagenous protein using the formulas provided in Table 2.

-

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the effect of a therapeutic compound on tissue fibrosis using Picro-Sirius Red staining.

Signaling Pathway in Fibrosis

Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. Its signaling pathway is a primary target for anti-fibrotic drug development. The diagram below outlines the canonical TGF-β/Smad pathway leading to collagen synthesis.

References

- 1. med.emory.edu [med.emory.edu]

- 2. benchchem.com [benchchem.com]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]

Application Notes and Protocols: The Use of Acid Red Dyes in Combination Staining for Enhanced Tissue Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective differentiation of tissue components is paramount in histological analysis for both research and clinical applications. Combination staining techniques, utilizing multiple dyes with varying specificities, provide a powerful tool for visualizing distinct cellular and extracellular elements within a single tissue section. While specific protocols for C.I. Acid Red 138 are not extensively documented in readily available literature, the principles of its use in combination staining can be effectively demonstrated through widely-used and well-characterized acid red dyes like Picrosirius Red and Nuclear Fast Red. These dyes serve as excellent examples for achieving differential staining of components such as collagen, cytoplasm, nuclei, and mucins.

This document provides detailed application notes and protocols for two robust combination staining methods:

-

Picrosirius Red Staining for the specific visualization and quantification of collagen fibers.

-

Alcian Blue and Nuclear Fast Red Staining for the differentiation of acidic mucins and cell nuclei.

These protocols are designed to provide researchers with the necessary information to implement these techniques and interpret the resulting stained tissue sections accurately.

Data Presentation: Staining Outcomes

The following table summarizes the expected staining results for different tissue components using the described combination staining protocols. This allows for easy comparison of the differential staining achieved with each method.

| Tissue Component | Picrosirius Red Staining | Alcian Blue with Nuclear Fast Red |

| Collagen Fibers | Red | Pale Pink |

| Cytoplasm | Pale Yellow | Pale Pink |

| Nuclei | Black (if counterstained) or unstained | Pink to Red |

| Acidic Mucins | Unstained | Blue |

| Muscle | Yellow | Pale Pink |

| Erythrocytes | Yellow | Pink |

Experimental Protocols

Protocol 1: Picrosirius Red Staining for Collagen Differentiation

This protocol is designed for the selective staining of collagen fibers in paraffin-embedded tissue sections. The method enhances the natural birefringence of collagen, making it particularly useful for analysis under polarized light.[1][2][3]

Materials:

-

Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)

-

Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)

-

Acidified Water (0.5% acetic acid in distilled water)

-

Ethanol (100%, 95%)

-

Xylene or xylene substitute

-

Resinous mounting medium

-

Paraffin-embedded tissue sections (5 µm) on slides

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol for 2 minutes.

-

Rinse in distilled water.

-

-